2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Overview
Description
2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that features a nitrophenoxy group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Nitration of phenol: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling reactions: The nitrophenoxy and oxadiazole intermediates are coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the final acetamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The oxadiazole ring can undergo reduction reactions, potentially leading to ring opening.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction of nitro group: 2-(3-aminophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide.
Substitution reactions: Various halogenated or nitrated derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: Shares the oxadiazole ring but lacks the nitrophenoxy group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester group instead of the nitrophenoxy group.
Uniqueness
2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to the combination of the nitrophenoxy group and the oxadiazole ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c27-20(14-30-19-8-4-7-18(13-19)26(28)29)23-17-11-9-16(10-12-17)22-25-24-21(31-22)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQMVRZTECOQAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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